3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane
Description
3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane (CAS No. 1936730-14-1) is a halogenated alkane with the molecular formula C₇H₁₂ClF₃ and a molecular weight of 188.62 g/mol . Its structure features a chloromethyl (-CH₂Cl) group at the third carbon and a trifluoromethyl (-CF₃) group at the first carbon, combined with a branched methyl group at the fourth carbon.
Properties
IUPAC Name |
3-(chloromethyl)-1,1,1-trifluoro-4-methylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClF3/c1-5(2)6(4-8)3-7(9,10)11/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOOOKNOPTUIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1,1,1-trifluoro-4-methylpentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the chloromethylation process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Industrial Chemistry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane involves its reactivity due to the presence of the chloromethyl and trifluoromethyl groups. These functional groups influence the compound’s chemical behavior, making it a versatile intermediate in various reactions. The chloromethyl group is particularly reactive in nucleophilic substitution reactions, while the trifluoromethyl group imparts unique electronic properties that can affect the compound’s reactivity and stability.
Comparison with Similar Compounds
3-(Chloromethyl)pyridine-HCl
- Structure : Chloromethyl group attached to a pyridine ring.
- Key Properties: Cytotoxicity: Demonstrates potent cytotoxicity against BALB/c-3T3 cells (LD₅₀ = 0.0756 mM) . Carcinogenicity: Classified as a Level A carcinogen due to its ability to induce cell transformation in assay trials . Biological Activity: Exhibits both LA (trial 1) and SP (trial 2) transformation responses, indicating diverse mechanisms of action .
Key Difference: The pyridine backbone in 3-(Chloromethyl)pyridine-HCl introduces aromaticity and nitrogen-based reactivity, which likely enhances its carcinogenic potency compared to the aliphatic structure of the target compound.
Racemic Indole C5-O-Substituted Seco-CI Compounds (e.g., Compound 1–5)
- Structure : Chloromethyl group integrated into indoline-indole hybrids.
- Key Properties: Anticancer Activity: Compounds 2 and 3 (with 5-O-methylsulfonyl and 5-O-aminosulfonyl substituents) exhibit cytotoxicity comparable to doxorubicin against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cell lines . Structure-Activity Relationship: Small sulfonyl substituents enhance bioactivity, suggesting that steric effects modulate efficacy .
Key Difference: The indole scaffold in seco-CI compounds enables π-π interactions with biological targets, a feature absent in the aliphatic target compound.
1-(3-Chlorophenyl)-4-methyl-1-pentanamine Hydrochloride
- Structure : Chlorophenyl and methylpentanamine groups.
- Key Properties :
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